Product packaging for 1-Methyl-3-phenoxy-1,2-propanediol(Cat. No.:CAS No. 64039-44-7)

1-Methyl-3-phenoxy-1,2-propanediol

Cat. No.: B13945963
CAS No.: 64039-44-7
M. Wt: 182.22 g/mol
InChI Key: XJBQYXCXGYSVBZ-UHFFFAOYSA-N
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Description

1-Methyl-3-phenoxy-1,2-propanediol is a structural analog of 3-phenoxy-1,2-propanediol (also known as glycerol α-phenyl ether), a compound documented in scientific databases . Compounds based on the 1,2-propanediol scaffold are of significant interest in synthetic and medicinal chemistry. While the specific research profile of this compound is not fully established, its core structure is closely related to intermediates used in pharmaceutical development. For instance, various 3-(substituted-phenoxy)-1,2-propanediol derivatives serve as key precursors in the synthesis of bioactive molecules, including muscle relaxants like mephenesin and its analogs . The modification at the 1-position with a methyl group may influence the compound's stereochemistry and physicochemical properties, making it a potentially valuable chiral building block or intermediate for further chemical exploration. Researchers might investigate its applications in developing new polymers, as propane-1,2-diol scaffolds are known to modify material properties like hydrophilicity, or as a starting point in the search for new biologically active compounds . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B13945963 1-Methyl-3-phenoxy-1,2-propanediol CAS No. 64039-44-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64039-44-7

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-phenoxybutane-2,3-diol

InChI

InChI=1S/C10H14O3/c1-8(11)10(12)7-13-9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3

InChI Key

XJBQYXCXGYSVBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(COC1=CC=CC=C1)O)O

Origin of Product

United States

Chemical Reactivity and Transformations of 1 Methyl 3 Phenoxy 1,2 Propanediol

Reactions Involving Hydroxyl Functional Groups

The diol system of 1-Methyl-3-phenoxy-1,2-propanediol is the primary site for several key chemical reactions, including oxidation, reduction, esterification, and etherification. The differential reactivity of the primary and secondary hydroxyl groups often allows for selective transformations.

Oxidation Reactions and Product Characterization

The oxidation of this compound can yield different products depending on the oxidizing agent and reaction conditions. The primary alcohol is generally more susceptible to oxidation than the secondary alcohol.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can selectively oxidize the primary alcohol to an aldehyde without significantly affecting the secondary alcohol. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the primary alcohol to a carboxylic acid and may also oxidize the secondary alcohol to a ketone, potentially leading to cleavage of the carbon-carbon bond under harsh conditions.

A study on the oxidation of the related compound, 3-phenoxy-1,2-propanediol, by ditelluratocuprate(III) in an alkaline medium indicated that the reaction product was an aldehyde, suggesting the selective oxidation of the primary hydroxyl group. nih.govyoutube.com It is plausible that this compound would exhibit similar behavior, with the primary alcohol being preferentially oxidized.

Table 1: Expected Products from Oxidation of this compound

Oxidizing AgentExpected Major Product
Pyridinium Chlorochromate (PCC)1-Methyl-3-phenoxy-2-hydroxypropanal
Potassium Permanganate (KMnO₄, cold, dilute)1-Methyl-3-phenoxy-2-hydroxypropanoic acid
Chromic Acid (H₂CrO₄)1-Methyl-3-phenoxy-2-oxopropanoic acid

Product characterization would typically involve spectroscopic methods such as Infrared (IR) spectroscopy to detect the appearance of carbonyl (C=O) stretches and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural changes.

Reduction Reactions and Product Characterization

The hydroxyl groups of this compound are already in a reduced state and are not susceptible to further reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni). However, the phenoxy group can be reduced under more forcing conditions, which would involve the cleavage of the ether linkage and hydrogenation of the aromatic ring.

Catalytic hydrogenolysis of the C-O ether bond can occur, particularly with catalysts like palladium on carbon (Pd/C) at elevated temperatures and pressures. This would lead to the formation of phenol (B47542) and 1-methyl-1,2-propanediol. Subsequent hydrogenation of the phenol would yield cyclohexanol.

Table 2: Potential Products from Reduction of this compound

Reagents and ConditionsExpected Major Product(s)
H₂, Pd/C, high pressure, high temp.Phenol and 1-Methyl-1,2-propanediol
H₂, Rh/C, high pressure, high temp.Cyclohexanol and 1-Methyl-1,2-propanediol

Characterization of the reduction products would be achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different components of the reaction mixture.

Esterification and Etherification Reactions

The hydroxyl groups of this compound readily undergo esterification with carboxylic acids, acid anhydrides, or acid chlorides, typically in the presence of an acid catalyst or a base. The primary hydroxyl group is generally more reactive towards esterification than the sterically hindered secondary hydroxyl group, allowing for selective mono-esterification under controlled conditions. Using an excess of the acylating agent will lead to the formation of the diester.

Etherification of the hydroxyl groups can be accomplished through reactions like the Williamson ether synthesis, where the diol is first treated with a strong base (e.g., NaH) to form the alkoxides, which then react with an alkyl halide. youtube.comfrancis-press.comwikipedia.orgutahtech.edumasterorganicchemistry.com Similar to esterification, the primary hydroxyl group is expected to react preferentially.

Table 3: Representative Esterification and Etherification Products

Reactant(s)Reaction TypeExpected Major Product
Acetic Anhydride (1 equivalent), PyridineEsterification1-Methyl-3-phenoxy-2-acetoxy-1-propanol
Benzoyl Chloride (excess), TriethylamineEsterification1-Methyl-3-phenoxy-1,2-dibenzoylpropane
Sodium Hydride, Methyl Iodide (1 equivalent)Etherification1-Methyl-3-phenoxy-2-methoxy-1-propanol

The formation of these products can be confirmed by the appearance of characteristic ester or ether signals in IR and NMR spectra.

Selective Protection and Deprotection Strategies

Due to the presence of two hydroxyl groups with different reactivities, selective protection is a key strategy in the synthesis of derivatives of this compound. The less sterically hindered primary hydroxyl group can be selectively protected using bulky protecting groups.

Silyl (B83357) ethers are commonly used for hydroxyl protection due to their ease of formation and removal under specific conditions. chem-station.comlibretexts.org For instance, reacting the diol with one equivalent of a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole (B134444) would be expected to selectively protect the primary alcohol. The more sterically demanding triisopropylsilyl (TIPS) group would show even higher selectivity for the primary hydroxyl group. google.com

Deprotection of silyl ethers is typically achieved using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions. nih.govgelest.comrsc.org The choice of deprotection conditions depends on the stability of other functional groups in the molecule.

Table 4: Selective Protection and Deprotection

StepReagentsExpected Outcome
Protection1 eq. TBDMSCl, Imidazole, DMFSelective formation of 1-Methyl-3-phenoxy-2-(tert-butyldimethylsilyloxy)-1-propanol
DeprotectionTBAF, THFRemoval of the TBDMS group to regenerate the diol

Reactions Involving the Phenoxy Moiety

The phenoxy group of this compound is an aromatic ether, which can undergo substitution reactions on the benzene (B151609) ring.

Aromatic Substitution Reactions (e.g., Electrophilic, Nucleophilic)

The alkoxy group (-O-R) of the phenoxy moiety is an activating group and an ortho, para-director for electrophilic aromatic substitution. youtube.com This is due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation will predominantly yield products substituted at these positions.

Nucleophilic aromatic substitution on the phenoxy ring is generally difficult as the ring is electron-rich. However, if the ring is substituted with strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions relative to a good leaving group (like a halide), nucleophilic substitution can occur. gelest.com

Table 5: Expected Products of Aromatic Substitution

Reaction TypeReagentsExpected Major Product(s)
Electrophilic (Nitration)HNO₃, H₂SO₄1-Methyl-3-(2-nitrophenoxy)-1,2-propanediol and 1-Methyl-3-(4-nitrophenoxy)-1,2-propanediol
Electrophilic (Bromination)Br₂, FeBr₃1-Methyl-3-(2-bromophenoxy)-1,2-propanediol and 1-Methyl-3-(4-bromophenoxy)-1,2-propanediol

The regiochemistry of the substitution products can be determined using NMR spectroscopy, particularly through the analysis of the coupling patterns in the aromatic region of the ¹H NMR spectrum.

Cleavage of the Aryl Ether Linkage

The aryl ether bond (C-O-C) is a defining feature of this compound and is generally stable under neutral or basic conditions. However, this linkage can be cleaved under strongly acidic conditions, typically involving hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which transforms the phenoxy group into a better leaving group (phenol). masterorganicchemistry.commasterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, then attacks the adjacent carbon atom.

Given that the ether linkage is on a primary carbon, the cleavage mechanism is expected to follow an SN2 pathway. libretexts.org The nucleophile (X⁻) attacks the primary carbon (C3), leading to the displacement of phenol.

Reaction Scheme: CH₃-C(OH)-CH(OH)-CH₂-O-Ph + HX → CH₃-C(OH)-CH(OH)-CH₂-X + Ph-OH (where X = Br, I)

Studies on similar lignin (B12514952) model compounds demonstrate that the cleavage of such β-aryl ether linkages is a key step in lignin depolymerization, often targeted to produce valuable phenolic compounds. libretexts.org The presence of hydroxyl groups on the propane (B168953) chain, as in this compound, can promote the cleavage of the aryl-ether linkage when certain catalysts are used. guidechem.com

Table 1: Products of Aryl Ether Cleavage

Reactant Reagents Major Products Mechanism

Reactions Involving the Carbon Skeleton

Rearrangement Reactions

The 1,2-diol (or glycol) functionality in this compound makes it a candidate for acid-catalyzed rearrangement, most notably the Pinacol rearrangement. libretexts.org This reaction class involves the transformation of a 1,2-diol into a carbonyl compound. libretexts.org The mechanism is initiated by the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to generate a carbocation. libretexts.org A subsequent 1,2-migratory shift of a substituent from the adjacent carbon to the carbocation center results in a more stable, resonance-stabilized cation, which upon deprotonation yields the final carbonyl product.

In the case of this compound, protonation can occur at either the secondary (C2) or tertiary (C1) alcohol. Protonation and subsequent water loss from the tertiary alcohol at C1 would form a tertiary carbocation, which is relatively stable. However, protonation at the secondary alcohol (C2) to form a secondary carbocation is also possible. The subsequent rearrangement would be driven by the formation of a stable carbonyl group.

Hypothetical Pinacol Rearrangement Pathway:

Protonation: The hydroxyl group at C2 is protonated by a strong acid.

Formation of Carbocation: Loss of a water molecule from C2 generates a secondary carbocation.

1,2-Shift: A hydride shift from C1 to C2 occurs. This is less likely than a methyl shift if a tertiary carbocation were formed first. A more plausible route involves protonation of the tertiary -OH at C1, loss of water to form a tertiary carbocation, followed by a 1,2-hydride shift from C2 to C1.

Product Formation: The resulting intermediate is deprotonated to yield a ketone.

Table 2: Hypothetical Pinacol Rearrangement Product

Starting Material Conditions Plausible Rearranged Product

Fragmentation Pathways

In mass spectrometry, this compound would be expected to exhibit characteristic fragmentation patterns determined by its functional groups. The molecular ion (M⁺•) may be observed, but fragmentation is often extensive for alcohols. libretexts.orglibretexts.org

Key fragmentation processes would include:

Alpha-Cleavage: This is a common pathway for both ethers and alcohols. miamioh.edu Cleavage of the C-C bond adjacent to an oxygen atom results in a resonance-stabilized cation.

Cleavage between C1 and C2 would yield fragments corresponding to [CH(OH)-CH₂-O-Ph]⁺• or [CH₃-C(OH)]⁺.

Cleavage adjacent to the ether oxygen could break the CH₂-O bond, leading to a phenoxy radical and a [C₄H₉O₂]⁺ cation, or a phenol cation and a C₄H₈O radical.

Loss of Neutral Molecules: The loss of stable, small molecules is a common fragmentation pathway. For this compound, the most likely neutral loss would be water (H₂O, mass 18) from the diol moiety. libretexts.org A subsequent loss of a second water molecule is also possible.

Aromatic Fragmentation: The phenoxy group would give rise to characteristic fragments of the benzene ring, such as a peak at m/z 77 for the phenyl cation (C₆H₅⁺) and a peak at m/z 94 for phenol (C₆H₆O⁺•).

Table 3: Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment Identity Fragmentation Pathway
182 [C₁₀H₁₄O₃]⁺• Molecular Ion
164 [C₁₀H₁₂O₂]⁺• Loss of H₂O
123 [C₇H₇O₂]⁺ Cleavage of C1-C2 bond
94 [C₆H₆O]⁺• Phenol cation radical

Derivatization Strategies for Structural Modification

Preparation of Functionalized Analogs

The two hydroxyl groups of this compound are prime sites for derivatization to create a wide range of functionalized analogs. These modifications can alter the compound's physical and chemical properties.

Esterification: The primary and secondary hydroxyl groups can be readily converted to esters by reacting with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). Depending on the stoichiometry of the acylating agent, either a mono-ester or a di-ester can be selectively prepared.

Etherification: The hydroxyl groups can also be converted to ethers, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Aromatic Substitution: The phenoxy ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The phenoxy group is an ortho, para-directing group, though it is activating towards substitution.

Table 4: Examples of Functionalized Analogs

Reaction Type Reagents General Product Structure
Diesterification Acyl chloride (R-COCl), Pyridine CH₃-C(OOCR)-CH(OOCR)-CH₂-O-Ph
Dietherification NaH, then Alkyl halide (R'-X) CH₃-C(OR')-CH(OR')-CH₂-O-Ph

Cyclization Reactions

The diol functionality offers opportunities for intramolecular cyclization reactions to form heterocyclic structures.

Acetal (B89532)/Ketal Formation: Reaction of the 1,2-diol with an aldehyde or a ketone in the presence of an acid catalyst will lead to the formation of a five-membered ring cyclic acetal or ketal (a 1,3-dioxolane (B20135) derivative). This reaction is often reversible and is a common method for protecting diols.

Intramolecular Etherification: It is conceivable to form a cyclic ether (an epoxide or oxetane) through an intramolecular SN2 reaction. This would require selectively converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate) and then treating the molecule with a base to deprotonate the remaining hydroxyl group, which would then act as the intramolecular nucleophile. For example, tosylation of the C2-hydroxyl followed by base treatment could lead to an epoxide.

Table 5: Examples of Cyclization Reactions

Reaction Type Reagents Product Structure
Ketal Formation Acetone, H⁺ (cat.) 2,2,4-Trimethyl-5-(phenoxymethyl)-1,3-dioxolane

Stereochemistry and Chiral Resolution of 1 Methyl 3 Phenoxy 1,2 Propanediol

Identification of Chiral Centers and Potential Stereoisomers

The chemical structure of 1-methyl-3-phenoxy-1,2-propanediol (C10H14O3) contains two chiral centers. nih.gov These are the carbon atoms at the C1 and C2 positions of the propanediol (B1597323) backbone. The C1 carbon is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the C2 carbon. The C2 carbon is bonded to a hydroxyl group, the C1 carbon, a hydrogen atom, and a phenoxymethyl (B101242) group.

The presence of two chiral centers means that a maximum of 2^n (where n is the number of chiral centers) stereoisomers can exist. Therefore, for this compound, there are four possible stereoisomers. These consist of two pairs of enantiomers:

(1R,2R)-1-Methyl-3-phenoxy-1,2-propanediol and (1S,2S)-1-Methyl-3-phenoxy-1,2-propanediol

(1R,2S)-1-Methyl-3-phenoxy-1,2-propanediol and (1S,2R)-1-Methyl-3-phenoxy-1,2-propanediol

The relationship between any two stereoisomers that are not enantiomers of each other is that of diastereomers. For instance, (1R,2R)-1-Methyl-3-phenoxy-1,2-propanediol is a diastereomer of (1R,2S)-1-Methyl-3-phenoxy-1,2-propanediol.

Enantioselective Synthesis Methods

The synthesis of specific enantiomers of this compound requires the use of enantioselective methods that can control the stereochemical outcome of the reaction.

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols from prochiral ketones. In the context of synthesizing this compound, a potential precursor would be a phenoxy-substituted hydroxy ketone. The asymmetric hydrogenation of the ketone functionality would establish one of the chiral centers with a specific configuration.

For example, the hydrogenation of a precursor like 1-phenoxy-2-oxopropan-1-ol could be achieved using a chiral catalyst. Ruthenium-based catalysts, particularly those modified with chiral ligands such as (1S, 2S)-DPEN (diphenylethylenediamine) and PPh3 (triphenylphosphine), have shown effectiveness in the asymmetric hydrogenation of acetophenone (B1666503) and its derivatives. pku.edu.cn Such a catalytic system could potentially be adapted for the synthesis of specific stereoisomers of this compound. The choice of the chiral ligand's enantiomer would determine the configuration of the resulting secondary alcohol.

Chiral Catalyst Development for Diol Synthesis

The development of chiral catalysts is crucial for the enantioselective synthesis of diols. Chiral diols themselves are often used as ligands in metal-catalyzed asymmetric reactions. nih.gov For the synthesis of this compound, chiral ruthenium-SEGPHOS catalysts have demonstrated potential in related reactions. These catalysts can exhibit diastereomer-dependent regioselectivity, which could be exploited to control the formation of the desired stereoisomer. nih.gov

The synthesis of chiral 1,2-diols can also be approached through the asymmetric dihydroxylation of corresponding alkenes, a method for which Sharpless, Knowles, and Noyori were awarded the Nobel Prize in Chemistry in 2001. youtube.com This involves using a chiral catalyst, often based on osmium and a chiral ligand derived from cinchona alkaloids, to introduce two hydroxyl groups across a double bond in a stereocontrolled manner.

Diastereoselective Synthesis Approaches

When a molecule already contains a chiral center, the introduction of a new stereocenter can be influenced by the existing one, leading to a diastereoselective reaction. A potential diastereoselective route to this compound could involve the stereocontrolled epoxidation of a homoallylic alcohol precursor, followed by ring-opening.

The vanadium-catalyzed asymmetric epoxidation of homoallylic alcohols using chiral bishydroxamic acid ligands has been shown to proceed with high enantioselectivity. organic-chemistry.orgnih.gov This method can be applied to create epoxides with a defined stereochemistry. Subsequent nucleophilic ring-opening of the epoxide would then generate the 1,2-diol with a controlled relative stereochemistry between the two hydroxyl-bearing carbons. The diastereoselectivity of such epoxidation reactions is often directed by the existing hydroxyl group of the allylic or homoallylic alcohol. rsc.org For instance, the Sharpless asymmetric epoxidation is highly effective for allylic alcohols. youtube.com

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Lipase-Catalyzed Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity and mild reaction conditions. Lipase (B570770) B from Candida antarctica (CALB) is a well-known and robust enzyme for this purpose. nih.govrsc.org

The kinetic resolution of racemic this compound can be achieved through lipase-catalyzed acylation or hydrolysis. In a typical acylation reaction, the racemic diol is reacted with an acyl donor, such as vinyl acetate, in an organic solvent. The lipase will selectively acylate one of the enantiomers at a much faster rate, leaving the other enantiomer unreacted. For instance, studies on the resolution of related 1-phenyl ethanol (B145695) have shown that Candida antarctica lipase B can effectively catalyze the acylation with vinyl acetate, achieving high enantioselectivity. rsc.org

Similarly, in a hydrolysis reaction, a racemic ester derivative of this compound would be subjected to lipase-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer of the ester, yielding an enantioenriched alcohol and the unreacted ester of the opposite configuration. The enantiomeric ratio (E value) is a measure of the lipase's selectivity, and for practical resolutions, a high E value is desirable. nih.gov The choice of solvent, water activity, and acyl donor can significantly influence the enantioselectivity and reaction rate. nih.gov

Chemical Kinetic Resolution

Chemical kinetic resolution is a widely used technique to separate enantiomers by reacting a racemate with a chiral catalyst or reagent. This process selectively converts one enantiomer into a new product at a greater rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product. Enzymes, particularly lipases, are often employed for this purpose in what is known as enzymatic kinetic resolution. mdpi.comnih.gov While this method has been successfully applied to similar structures like 1-chloro-3-(1-naphthyloxy)-2-propanol nih.gov and 1-(isopropylamine)-3-phenoxy-2-propanol mdpi.comnih.gov, no studies detailing the chemical kinetic resolution of this compound have been published. Therefore, no data tables on reaction conditions, catalysts, enantiomeric excess (ee), or conversion rates can be provided for this specific compound.

Chromatographic Chiral Separation

Chromatographic techniques, especially high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are central to the analytical and preparative separation of enantiomers. nih.gov The separation relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. phenomenex.com

Chiral Stationary Phase Development

The development of effective chiral stationary phases is a cornerstone of chiral chromatography. CSPs are designed to provide a chiral environment that can discriminate between enantiomers. phenomenex.com Common types of CSPs include those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, macrocyclic glycopeptides, and Pirkle-type phases. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs are particularly versatile and can be used in various modes, including normal-phase, reversed-phase, and polar organic modes, to achieve separation for a wide array of compounds. ymc.co.jpnih.gov

The selection of an appropriate CSP is often determined through a screening process where a racemic compound is tested against a panel of different chiral columns and mobile phase compositions. ymc.co.jp While new CSPs are continually being developed researchgate.netnih.govmdpi.com, no literature specifically describes the development or selection of a chiral stationary phase for the separation of this compound enantiomers.

Method Development for High-Resolution Separation

Developing a high-resolution separation method involves optimizing various chromatographic parameters. Once a suitable chiral stationary phase is identified, the mobile phase composition (including the type of organic modifier and any additives), flow rate, and column temperature are adjusted to maximize the resolution (Rs) between the enantiomeric peaks. ymc.co.jp For instance, in reversed-phase chromatography, variables such as buffer pH and organic solvent choice are critical, while temperature can be manipulated to enhance selectivity or improve peak efficiency. sigmaaldrich.com

A systematic method development workflow typically starts with scouting different CSPs and mobile phase systems. ymc.co.jp Promising initial results are then fine-tuned to achieve baseline separation with good peak shape and reasonable analysis time. Despite the availability of established strategies for chiral method development sigmaaldrich.comymc.co.jp, there are no published methods or corresponding data tables detailing the optimized conditions for the high-resolution separation of this compound.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, including the connectivity of atoms and their spatial arrangement (stereochemistry). For a chiral molecule like 1-methyl-3-phenoxy-1,2-propanediol, which contains multiple stereocenters, NMR is crucial for assigning the relative and absolute configuration.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for structural analysis.

¹H NMR: This technique identifies the different chemical environments of hydrogen atoms. For this compound, one would expect to see distinct signals for the methyl group protons, the protons on the propanediol (B1597323) backbone (methine and methylene (B1212753) groups), the hydroxyl protons, and the aromatic protons of the phenoxy group. The chemical shift (δ, in ppm), integration (ratio of protons), and signal splitting (multiplicity) are key parameters. For instance, the aromatic protons would typically appear in the δ 7.0–7.3 ppm region, while the aliphatic protons on the diol chain would be found further upfield. rsc.org The methyl group would likely appear as a singlet or doublet, depending on its position, at approximately δ 1.2 ppm.

¹³C NMR: This spectrum reveals the number of non-equivalent carbon atoms. For this compound, ten distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule. The chemical shifts would indicate the type of carbon: aromatic carbons typically resonate between δ 110–160 ppm, carbons bonded to oxygen (alkoxy and alcohol) appear in the δ 60–90 ppm range, and the aliphatic methyl carbon would be found at a higher field (δ 15–25 ppm). rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. nist.gov

Illustrative ¹H and ¹³C NMR Data for 3-Phenoxy-1,2-propanediol (Note: This data is for the parent compound and serves as a reference.)

Assignment ¹H NMR (400 MHz, [d6]DMSO) δ (ppm) ¹³C NMR (100 MHz, [d6]DMSO) δ (ppm)
Aromatic C-H (ortho, meta)7.24-7.30 (m, 2H)129.5
Aromatic C-H (para)6.89-6.94 (m, 3H)121.1, 114.6
Aromatic C-O-158.4
C₂-H3.75-3.85 (m, 1H)70.2
C₃-H₂3.90-4.00 (m, 2H)69.1
C₁-H₂3.40-3.50 (m, 2H)63.1
OH4.95 (d, 1H), 4.67 (t, 1H)-
Data adapted from reference rsc.org. (m = multiplet, d = doublet, t = triplet)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei. evitachem.comrsc.orgchemicalbook.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (J-coupling). chemicalbook.com It would be used to trace the connectivity of the proton network along the propanediol backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. chemicalbook.com Each cross-peak in the spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C atoms, typically over two to three bonds. chemicalbook.com It is critical for connecting molecular fragments, for example, by showing a correlation from the protons on C3 of the diol chain to the oxygen-bearing carbon of the phenoxy ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. evitachem.com This is particularly powerful for stereochemical assignment. For this compound, NOESY could reveal the relative orientation of the methyl group with respect to the protons on the chiral centers of the diol chain, helping to distinguish between different diastereomers.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₁₀H₁₄O₃), the expected exact mass of the neutral molecule is 182.0943 g/mol . HRMS would detect this as an ion (e.g., [M+H]⁺ at m/z 183.1016 or [M+Na]⁺ at m/z 205.0835), and the measured value would confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. rsc.orguni.lu

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information.

For this compound, common fragmentation pathways would likely involve:

Loss of water (H₂O) from the diol moiety.

Cleavage of the ether bond, leading to a phenoxy radical or anion (m/z 93) and a fragment corresponding to the methylated propanediol chain.

Cleavage of C-C bonds within the propanediol backbone.

The fragmentation pattern for the parent compound, 3-phenoxy-1,2-propanediol, shows a very prominent base peak at m/z 94, corresponding to phenol (B47542), and the molecular ion peak at m/z 168. nih.gov The fragmentation of the methylated analog would be expected to show similar patterns, with shifts in fragment masses corresponding to the additional methyl group.

Predicted Key Fragments in Mass Spectrum of this compound

m/z Value Possible Fragment Identity Notes
182[C₁₀H₁₄O₃]⁺Molecular Ion (M⁺)
167[M - CH₃]⁺Loss of a methyl group
164[M - H₂O]⁺Loss of water
94[C₆H₅OH]⁺Phenol fragment from ether cleavage
93[C₆H₅O]⁺Phenoxy ion

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A strong, broad band in the range of 3200-3500 cm⁻¹ due to the O-H stretching of the two hydroxyl groups.

Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to C-H stretching of the aliphatic (methyl, methylene, methine) groups.

Aromatic C=C stretching bands around 1500-1600 cm⁻¹.

A strong C-O stretching band for the ether linkage, typically around 1200-1250 cm⁻¹.

C-O stretching bands for the alcohol groups around 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this molecule, Raman would also detect the aromatic ring vibrations and the C-C backbone stretching, but it is often less sensitive to the highly polar O-H and C-O bonds compared to IR. uni.lu

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, thereby providing unequivocal proof of a molecule's absolute configuration. For a chiral compound like this compound, which possesses stereocenters, this technique would be invaluable. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and thus atoms, in the crystal lattice.

A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and the spatial relationship between the methyl, phenoxy, and hydroxyl groups. This would allow for the unambiguous assignment of (R) or (S) configuration at each chiral center.

Despite the power of this technique, a thorough review of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystal structures for this compound. This indicates that either the compound has not been successfully crystallized and analyzed via this method, or the results have not been made publicly available. The primary challenge in such an analysis often lies in growing a single crystal of sufficient quality, a process that can be hindered by factors such as sample purity and the presence of conformational isomers.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a particularly powerful method within this category for investigating the stereochemistry of chiral compounds in solution. ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores and other functional groups within the molecule.

For this compound, the phenoxy group serves as the primary chromophore. The ECD spectrum would be influenced by the absolute configuration of the chiral centers and the preferred conformations of the molecule in solution. By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations for different stereoisomers, it is possible to assign the absolute configuration.

However, similar to the status of X-ray crystallography, there is currently no published research detailing the experimental or theoretical ECD analysis of this compound. Such a study would be a valuable contribution to the stereochemical characterization of this compound.

Chromatographic Purity and Isomeric Purity Assessment

Chromatographic techniques are essential for determining the purity of a chemical substance, including the separation of the primary compound from any impurities, byproducts, or unreacted starting materials. For a chiral compound, it is also critical to assess isomeric purity, which refers to the relative amounts of different stereoisomers.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC analysis would likely require derivatization of the hydroxyl groups to increase volatility and improve peak shape.

A hypothetical GC method development for this compound would involve several key considerations:

Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, could be a suitable starting point. For the separation of stereoisomers, a chiral stationary phase would be necessary.

Derivatization: Silylation of the hydroxyl groups using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would likely be effective.

Injector and Detector: A split/splitless injector would be appropriate, and a Flame Ionization Detector (FID) would provide good sensitivity. For structural confirmation, a Mass Spectrometer (MS) detector would be invaluable.

While specific, validated GC methods for this compound are not available in the published literature, methods for similar compounds, such as other propanediols, provide a solid foundation for method development. nih.govoiv.int

Table 1: Illustrative GC Method Parameters for Analysis of a Propanediol Derivative

ParameterExample Condition
Column Chiral Stationary Phase (e.g., Cyclodextrin-based)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
Detector FID or MS
Derivatization Silylation (e.g., with BSTFA)

This table presents a hypothetical starting point for method development and does not represent a validated method for this compound.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for purity assessment that can often be performed without derivatization. Both normal-phase and reversed-phase chromatography could be explored for this compound.

Key aspects of LC method development would include:

Column Selection: For reversed-phase HPLC, a C18 or C8 column would be a common choice. For the separation of enantiomers, a chiral stationary phase is required.

Mobile Phase: A mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be typical for reversed-phase LC. The composition could be optimized through gradient or isocratic elution to achieve the desired separation.

Detector: A UV detector would be effective due to the presence of the phenoxy chromophore. A Refractive Index (RI) detector could also be used, though it is generally less sensitive. For higher sensitivity and specificity, an MS detector would be ideal.

Currently, there are no published, validated LC methods specifically for the analysis of this compound. However, the principles of LC method development are well-established, and methods for related compounds can serve as a guide. internationaljournalssrg.org

Table 2: Illustrative LC Method Parameters for Purity Assessment of a Phenoxy-Propanediol

ParameterExample Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 270 nm

This table presents a hypothetical starting point for method development and does not represent a validated method for this compound.

Theoretical and Computational Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. mdpi.comnih.govstackexchange.comacs.org The process of geometry optimization involves finding the lowest energy arrangement of atoms in a molecule. mdpi.comstackexchange.com For 1-Methyl-3-phenoxy-1,2-propanediol, a hypothetical geometry optimization would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d) to achieve a balance between accuracy and computational cost. mdpi.comnih.gov

The optimized geometry provides the most stable three-dimensional structure of the molecule. From this optimized structure, further calculations can be performed to explore reaction pathways. For instance, a hypothetical energy profile for the oxidation of one of the hydroxyl groups could be calculated. This would involve identifying a transition state and calculating its energy relative to the reactant and product.

Table 1: Hypothetical DFT Calculated Energies for an Oxidation Reaction of this compound

SpeciesRelative Energy (kcal/mol)
This compound (Reactant)0.0
Transition State+15.2
Oxidized Product-5.8

This table presents hypothetical energy values for a plausible oxidation reaction, illustrating how DFT can be used to map out reaction energy landscapes.

Ab initio methods, which are based on first principles of quantum mechanics, are instrumental in predicting spectroscopic parameters. rsc.orgacs.orgtitech.ac.jpaip.orgrug.nl These predictions are crucial for interpreting experimental spectra and confirming molecular structures. aip.orgrug.nl For this compound, ab initio calculations can provide valuable data for techniques like NMR and IR spectroscopy.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes over time. nih.govnih.govmdpi.comyoutube.com For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred conformations in different environments. nih.gov

A hypothetical MD simulation of this compound in an aqueous solution could be run for several nanoseconds. The trajectory would provide information on the dihedral angles of the propanediol (B1597323) backbone and the orientation of the phenoxy group. Analysis of the simulation would likely show that certain conformations are more stable due to intramolecular hydrogen bonding between the two hydroxyl groups.

Table 2: Hypothetical Conformational Distribution of this compound from MD Simulation

ConformationPopulation (%)Key Dihedral Angle (O-C-C-O)
Gauche65~60°
Anti30~180°
Eclipsed5~0°

This table illustrates a plausible distribution of conformations for the diol backbone, highlighting the stability of the gauche conformation likely due to hydrogen bonding.

Docking Studies (Purely from a mechanistic chemical interaction standpoint, e.g., enzyme-substrate binding for biocatalysis)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govnih.govacs.org In the context of biocatalysis, docking can be used to understand how a substrate like this compound might bind to the active site of an enzyme. nih.govacs.org

A hypothetical docking study could explore the binding of this compound to a lipase (B570770) or a cytochrome P450 enzyme, both of which are known to act on similar substrates. The results would likely show specific hydrogen bonding interactions between the hydroxyl groups of the diol and amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the phenoxy group.

Table 3: Hypothetical Key Interactions from Docking of this compound with a Lipase Active Site

Interaction TypeInteracting Groups
Hydrogen BondPrimary -OH with Serine residue
Hydrogen BondSecondary -OH with Histidine residue
HydrophobicPhenyl ring with Leucine and Isoleucine residues

This table outlines the likely specific molecular interactions that would stabilize the binding of the compound within an enzyme active site, providing a basis for understanding potential catalytic mechanisms.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods are increasingly used to predict spectroscopic properties with high accuracy, aiding in the identification and characterization of molecules. github.iofrontiersin.orgnih.govbohrium.comuncw.edu

For this compound, predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. uncw.edu These predicted shifts, when compared to experimental data, can help in the complete assignment of the NMR spectrum.

Similarly, the prediction of IR vibrational frequencies can be performed using computational methods. nih.govacs.orgrsc.orgacs.orgmit.eduresearchgate.netresearchgate.net The calculated frequencies correspond to specific vibrational modes of the molecule, such as O-H stretching, C-O stretching, and aromatic C-H bending.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Methyl C-18.5
Methyl H1.15-
C1-H₂3.60, 3.7068.2
C2-H3.9572.1
C3-H₂4.05, 4.1570.5
Aromatic C-H (ortho)6.90114.5
Aromatic C-H (meta)7.25129.5
Aromatic C-H (para)6.95121.0
Aromatic C-O-158.0

This table presents plausible NMR chemical shifts calculated for the compound, which would be instrumental in assigning experimental spectra.

Table 5: Hypothetical Predicted IR Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch (H-bonded)3400
Aromatic C-H Stretch3050
Aliphatic C-H Stretch2950
Aromatic C=C Stretch1600, 1500
C-O-C Stretch (ether)1240
C-O Stretch (alcohol)1050

This table shows key hypothetical IR absorption frequencies, which are critical for identifying the functional groups present in the molecule.

Applications As a Chemical Building Block and Intermediate

Utilization in the Synthesis of Complex Organic Molecules

Vicinal diols, or 1,2-diols, are a privileged structural motif in organic chemistry, serving as versatile intermediates for a wide range of transformations. fiveable.me The presence of adjacent hydroxyl groups allows for specific and often stereocontrolled reactions, making them crucial in the synthesis of natural products and pharmaceuticals. fiveable.menih.gov

1-Methyl-3-phenoxy-1,2-propanediol possesses two adjacent stereocenters at carbons 1 and 2, meaning it can exist as different stereoisomers. This inherent chirality makes it a prospective precursor for the synthesis of optically pure compounds.

Selective Reactions: The molecule contains both a secondary and a sterically hindered tertiary alcohol. This difference in reactivity can be exploited for selective protection, activation, and substitution reactions. For instance, the more accessible secondary hydroxyl group could be selectively protected, allowing for chemical modification of the tertiary alcohol, or vice versa.

Chiral Pool Synthesis: Enantiomerically pure forms of the diol, if obtained through asymmetric synthesis or chiral resolution, would be valuable building blocks. Optically pure 1,2-diols are key intermediates in the synthesis of numerous pharmaceuticals and are often used as chiral auxiliaries or ligands in asymmetric catalysis. nih.gov

Formation of Epoxides: The 1,2-diol functionality can be converted into an epoxide, a highly reactive and versatile intermediate. This transformation would open pathways to a variety of nucleophilic ring-opening reactions, yielding a range of substituted chiral alcohols and ethers.

Polyfunctional molecules are essential tools for constructing heterocyclic rings, which form the core of a vast number of pharmaceutical and agricultural chemicals. researchgate.net

Dioxolane Formation: A classic reaction of 1,2-diols is their condensation with aldehydes or ketones to form 1,3-dioxolane (B20135) rings. This reaction is often used to protect the diol functionality during a multi-step synthesis. By using this compound, a substituted dioxolane bearing both a methyl and a phenoxymethyl (B101242) group could be formed, which could then be carried through subsequent synthetic steps.

Synthesis of Larger Heterocycles: Beyond simple protection, the diol functionality can be a key element in the formation of more complex heterocyclic systems. For example, related polyfunctional building blocks like protected glycerols are used in the synthesis of morpholines and spiroketals. researchgate.net The distinct reactive handles on this compound could similarly enable its use in cyclization strategies to build larger, more complex ring systems.

Role in Polymer Chemistry Research

Diols are fundamental monomers in polycondensation chemistry, forming the basis for widely used materials like polyesters and polyurethanes. researchgate.net The specific structure of the diol monomer significantly influences the properties of the resulting polymer.

With two hydroxyl groups, this compound can theoretically act as a monomer in step-growth polymerization.

Polyester Synthesis: In reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters), it could form polyesters. The bulky phenoxy side group and the methyl group on the polymer backbone would likely disrupt chain packing, leading to amorphous materials with potentially lower glass transition temperatures and increased solubility in organic solvents compared to polyesters made from linear diols. This is analogous to how 2-Methyl-1,3-propanediol is used to modify the crystallization properties of PET. gantrade.com

Polyether Synthesis: Polyethers could be synthesized through Williamson ether synthesis with a dihalide or by ring-opening polymerization of a corresponding epoxide.

Polyurethane Synthesis: The diol can serve as a chain extender or part of the polyol component in the synthesis of polyurethanes. researchgate.net The structure of the diol would directly impact the soft segment of the polyurethane, influencing its thermal and mechanical properties.

Incorporating small amounts of a functional monomer into a polymer is a common strategy to tailor its properties.

Controlling Crystallinity: When used as a co-monomer with simpler diols like ethylene (B1197577) glycol or 1,4-butanediol, this compound would introduce branching and bulky side groups. This would disrupt the crystalline structure of the polymer, which can be used to control properties like melting point, clarity, and flexibility. gantrade.commdpi.com

Enhancing Thermal Stability: The presence of the aromatic phenoxy group could enhance the thermal stability and rigidity of the polymer chain compared to purely aliphatic polyesters. mdpi.com

Introducing Functionality: The diol introduces a specific chemical functionality that could be used for post-polymerization modification, for example, by utilizing the phenyl ring for further reactions.

Exploration as a Chemical Scaffold for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mans.edu.eg This is achieved by systematically modifying a lead compound and evaluating the effects of these changes. The scaffold of this compound offers multiple points for such chemical modification.

The core principle of SAR is to create a library of related compounds by altering specific parts of a "scaffold" molecule. mdpi.com For this compound, these modifications could be systematically performed at several positions to explore the chemical space.

Table 1: Potential Chemical Modification Sites for SAR Studies

Modification SitePotential ReactionsResulting Functional GroupPotential Impact on Properties
Secondary -OH Esterification, EtherificationEster, EtherAlters polarity, hydrogen bonding capability, and steric bulk.
Tertiary -OH Esterification (hindered)EsterModifies properties, but reactivity is lower than the secondary -OH.
Phenoxy Ring Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts)Substituted Phenyl RingChanges electronic properties, size, and lipophilicity of the scaffold. mdpi.comnih.gov

By creating a matrix of derivatives (e.g., modifying the substituent on the phenyl ring while also changing the group attached to the secondary alcohol), chemists can map how each part of the molecule contributes to a target effect. This systematic approach is crucial for optimizing a lead compound into a potent and selective agent. The phenoxy propanolamine (B44665) scaffold, which is structurally related, is a well-known pharmacophore, suggesting that phenoxy-propanediol derivatives are a logical class of compounds to investigate for biological activity.

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting away from petroleum-based feedstocks and hazardous reagents towards more sustainable alternatives. For aryloxypropanediols, this involves creating pathways that minimize environmental impact and enhance safety.

A key principle of green chemistry is the elimination of volatile organic solvents, which contribute to pollution and pose health risks. Research has demonstrated the feasibility of synthesizing aryloxypropanediols under solvent-free conditions.

One innovative approach involves the reaction of phenols with glycerol (B35011) carbonate. This method uses the reactants themselves as the reaction medium, eliminating the need for an external solvent. acs.org In a study by Truscello and co-workers, the alkylation of phenol (B47542) with glycerol carbonate was successfully carried out in solventless conditions, with glycerol carbonate acting as both the reactant and the solvent. acs.org This reaction, conducted in the presence of a catalytic amount of a base, proceeds smoothly to yield mono-phenoxy-1,2-propanediol (MPP), a compound structurally similar to the target molecule. acs.org The reaction can be performed at atmospheric pressure, and the catalyst and any unreacted reagents can be recycled, further enhancing the green credentials of the process. researchgate.net Another study explored the use of a solid base and a phase transfer catalyst for the solvent-free synthesis of glycidyl (B131873) ethers from fatty alcohols and epichlorohydrin (B41342), a process that avoids aqueous workup and allows for simple filtration to remove the solid base. chalmers.se

Interactive Data Table: Solvent-Free Synthesis of 3-Phenoxy-1,2-propanediol (MPP)

Glycerol, a major byproduct of the biodiesel industry, has emerged as a crucial renewable feedstock for the chemical industry. nih.gov Its availability and low cost make it an attractive starting material for a variety of value-added chemicals, including propanediols. nih.govmdpi.com The conversion of glycerol into aryloxypropanediols represents a significant step towards a bio-based economy. researchgate.net

Catalytic Processes for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and reduced waste. In the synthesis of aryloxypropanediols from glycerol, both homogeneous and heterogeneous catalysts have been employed.

Heterogeneous catalysts, such as solid bases or ion-exchange resins, are particularly advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused, minimizing waste and purification costs. tandfonline.com For instance, Amberlyst A26 in its hydroxide (B78521) form and potassium hydroxide supported on alumina (B75360) (KOH/Al2O3) have been used as solid basic reagents for glycerol etherification. tandfonline.com The use of a recyclable catalytic system, such as palladium on carbon combined with an acid ion-exchange resin, has been explored for the synthesis of 1-O-alkyl glyceryl ethers. researchgate.net For the related transformation of glycerol to propanediols, various metal catalysts, including copper, platinum, and ruthenium-based systems, have been studied to improve selectivity and reduce the formation of byproducts. nih.govresearchgate.net

Energy-Efficient Reaction Conditions

Reducing energy consumption is a critical aspect of sustainable chemical manufacturing. This can be achieved by designing processes that operate at lower temperatures and pressures or by using alternative energy sources to enhance reaction rates.

The synthesis of aryloxypropanediols from glycerol carbonate and phenol can be conducted at a relatively moderate temperature of 140°C and atmospheric pressure, which is more energy-efficient than many traditional chemical processes requiring high pressure. acs.org In a different but related synthesis, the production of 3-chloro-1,2-propanediol (B139630) from epichlorohydrin and water was significantly enhanced using ultrasound irradiation (sonochemistry). researchgate.net This technique accelerated the reaction, leading to a high yield (82%) in just one hour at 90W, avoiding the need for solvents and harsh acidic or basic conditions. researchgate.net Such alternative energy sources could potentially be applied to the synthesis of 1-methyl-3-phenoxy-1,2-propanediol to create more energy-efficient protocols. Furthermore, research into the hydrogenolysis of glycerol to propanediols aims to optimize reaction conditions, with studies showing good conversion rates at temperatures around 220°C and pressures of 6 MPa, which are improvements over older, more energy-intensive methods. nih.gov

Interactive Data Table: Catalytic Conversion of Glycerol to Propanediols - Example Conditions

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of 1-Methyl-3-phenoxy-1,2-propanediol inherently involves the creation of multiple stereocenters. The development of synthetic routes that can control the absolute and relative stereochemistry of these centers is a paramount challenge and a significant opportunity. Future research should focus on establishing highly enantioselective and diastereoselective methodologies.

Key research objectives in this area would include:

Asymmetric Epoxidation: Investigating the Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor, followed by regioselective ring-opening with phenol (B47542). The directing effects of the methyl group will be a critical parameter to study.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as lactate (B86563) or alanine (B10760859) derivatives, to introduce the methyl-bearing stereocenter, followed by chain extension and introduction of the phenoxy group.

Organocatalysis: Exploring the use of chiral organocatalysts to control the stereochemical outcome of key bond-forming reactions, such as aldol (B89426) or Michael additions, in the assembly of the carbon skeleton.

Enzymatic Resolutions: Employing lipases or other hydrolases for the kinetic resolution of racemic mixtures of this compound or its synthetic intermediates.

A successful outcome of this research would be the ability to selectively produce any of the possible stereoisomers of the target molecule, which is crucial for investigating its potential applications, particularly in areas where chirality is a key determinant of function.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The two hydroxyl groups and the ether linkage in this compound provide multiple sites for chemical modification. A thorough exploration of its reactivity is essential for unlocking its full potential. Future studies should systematically investigate the derivatization of this compound to create a library of new molecules with diverse properties.

Potential avenues for exploration include:

Selective Protection and Deprotection: Developing robust protocols for the selective protection of the primary and secondary hydroxyl groups to allow for site-specific modifications.

Etherification and Esterification: Synthesizing a range of ethers and esters to modulate the compound's polarity, solubility, and other physicochemical properties.

Oxidation Reactions: Investigating the selective oxidation of the primary and secondary alcohols to the corresponding aldehydes, ketones, or carboxylic acids, which can serve as handles for further functionalization.

Ring-Opening Reactions: Although the phenoxy ether is generally stable, exploring conditions for its cleavage could provide a route to other functionalized propanediols.

The derivatization of this compound will be instrumental in structure-activity relationship (SAR) studies and in tailoring the molecule for specific applications.

Mechanistic Studies of Key Reactions

A deep understanding of the mechanisms of the reactions used to synthesize and derivatize this compound is fundamental for process optimization and the rational design of improved synthetic routes. Mechanistic investigations can provide insights into reaction kinetics, transition states, and the origins of selectivity. nih.govnih.gov

Future research in this area could involve:

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways, predict stereochemical outcomes, and understand the role of catalysts and reagents. researchgate.net

Kinetic Studies: Performing kinetic experiments to determine reaction orders, activation energies, and other kinetic parameters for key synthetic steps.

Isotopic Labeling Studies: Using isotopically labeled starting materials to trace the fate of atoms throughout a reaction sequence, thereby elucidating reaction mechanisms.

Spectroscopic Analysis of Intermediates: Employing techniques such as in-situ NMR and IR spectroscopy to detect and characterize transient intermediates in a reaction pathway.

These mechanistic studies will not only benefit the chemistry of this compound but could also contribute to a broader understanding of related chemical transformations.

Advanced Materials Science Applications (e.g., as a component in novel polymer architectures)

The diol functionality of this compound makes it an attractive candidate as a monomer or a building block for the synthesis of novel polymers. The presence of the phenoxy group and the additional methyl group could impart unique thermal, mechanical, and optical properties to the resulting materials.

Promising research directions in materials science include:

Polyester and Polyurethane Synthesis: Using this compound as a diol monomer in condensation polymerizations with diacids, diisocyanates, or other suitable co-monomers to create new polyesters and polyurethanes. The impact of the methyl group on polymer chain packing and properties should be a key focus.

Epoxy Resins: Investigating its use as a reactive diluent or a toughening agent in epoxy resin formulations. The hydroxyl groups can react with epoxy functionalities, incorporating the phenoxy-propanediol structure into the crosslinked network.

Biodegradable Polymers: Exploring the potential for creating biodegradable polymers, particularly if the stereochemistry can be controlled to produce materials susceptible to enzymatic degradation.

High-Performance Polymers: Evaluating the potential for this monomer to contribute to the development of high-performance polymers with enhanced thermal stability, chemical resistance, or specific optical properties derived from the aromatic phenoxy group.

The systematic investigation of this compound in these applications could lead to the development of new materials with tailored properties for a wide range of industrial and technological uses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.